Product packaging for 1-(4-Butylphenyl)butan-2-ol(Cat. No.:)

1-(4-Butylphenyl)butan-2-ol

Cat. No.: B8002460
M. Wt: 206.32 g/mol
InChI Key: AQPLGACTMMAPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)butan-2-ol is a chemical compound supplied for research purposes. While specific studies on this exact molecule are not readily available, it shares a close structural relationship with a class of compounds based on the SPA70 scaffold, which are recognized as valuable chemical tools in biochemical research . These related compounds have been investigated as modulators for the human Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in regulating detoxification pathways, drug metabolism, and other physiological processes . Researchers are exploring such compounds to develop specific agonists, antagonists, and inverse agonists for PXR, which can help overcome adverse drug reactions or modulate inflammatory pathways . The structural features of this compound suggest it may serve as a useful building block or intermediate in medicinal chemistry and pharmacology programs. It can be utilized to study structure-activity relationships (SAR) and to develop novel probes for understanding complex nuclear receptor signaling. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B8002460 1-(4-Butylphenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-5-6-12-7-9-13(10-8-12)11-14(15)4-2/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPLGACTMMAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Butylphenyl Butan 2 Ol and Analogues

Established Synthetic Pathways to the Butan-2-ol Core Structure

The foundational synthesis of the butan-2-ol moiety attached to the 4-butylphenyl group can be achieved through reliable and well-documented chemical transformations. These methods focus on creating the racemic alcohol, meaning a mixture of both of its mirror-image stereoisomers.

One common strategy for the synthesis of alcohols is the hydration of alkenes (olefins). For the synthesis of 1-(4-butylphenyl)butan-2-ol, a suitable olefin precursor would be 1-(4-butylphenyl)but-1-ene. The addition of water across the double bond must be regioselective, meaning it must favor the formation of the hydroxyl group at the second carbon (C2) of the butane (B89635) chain, in accordance with Markovnikov's rule.

A standard laboratory method to achieve this is the oxymercuration-demercuration reaction. This two-step procedure avoids the carbocation rearrangements that can plague simpler acid-catalyzed hydration.

Oxymercuration : The olefin reacts with mercury(II) acetate, Hg(OAc)₂, in a mixture of water and a solvent like tetrahydrofuran (THF). This results in the Markovnikov addition of a hydroxyl group and an acetoxymercuri group across the double bond.

Demercuration : The intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom, yielding the target alcohol.

This method is highly effective for the regioselective synthesis of alcohols from a wide variety of olefinic starting materials. nih.gov

Perhaps the most direct and widely used method for preparing a secondary alcohol like this compound is the reduction of its corresponding ketone, 1-(4-butylphenyl)butan-2-one. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond (carbonyl group) of the ketone. youtube.com

Several reducing agents are effective for this purpose, differing in their reactivity and selectivity.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent, commonly used in laboratory settings. It readily reduces ketones and aldehydes to their corresponding alcohols and is safe to use in alcoholic solvents like methanol or ethanol. chadsprep.com

Lithium Aluminum Hydride (LiAlH₄) : A much more powerful and less selective reducing agent than NaBH₄. chadsprep.com It rapidly reduces ketones, as well as a wide range of other carbonyl-containing functional groups. Due to its high reactivity with protic solvents, it requires anhydrous conditions, typically using ether or THF as the solvent, followed by a separate aqueous workup step.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). While effective for reducing the C=O bond, this method can also reduce other functional groups, such as C=C double bonds or aromatic rings, if present and under appropriate conditions of temperature and pressure.

Table 1: Comparison of Common Methods for Ketone Reduction

Reagent Typical Solvent(s) Selectivity Key Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol High (reduces aldehydes & ketones) Mild conditions, easy workup
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Low (reduces most carbonyls) Requires anhydrous conditions; highly reactive
Catalytic Hydrogenation (H₂/Metal) Ethanol, Ethyl acetate Variable Can reduce other unsaturated groups

Enantioselective Synthesis of this compound

Producing a single enantiomer of a chiral molecule is a significant challenge in modern synthesis. Enantioselective methods utilize chiral catalysts or reagents to control the three-dimensional arrangement of atoms during the reaction, leading to a product that is highly enriched in one stereoisomer.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. nih.gov For the synthesis of chiral alcohols, ketoreductase enzymes (KREDs) are particularly effective. These enzymes, often used within whole microbial cells such as baker's yeast (Saccharomyces cerevisiae) or bacteria (Lactobacillus species), can reduce a ketone to a specific enantiomer of the corresponding alcohol with exceptionally high enantiomeric excess (ee). researchgate.net

The asymmetric bioreduction of 1-(4-butylphenyl)butan-2-one would involve incubating the ketone with a selected microorganism or an isolated enzyme. The enzyme's chiral active site binds the substrate in a specific orientation, leading to the delivery of a hydride (from a cofactor like NADH) to one face of the carbonyl group, thus producing predominantly one enantiomer of the alcohol. nih.gov Studies on analogous compounds like 4-phenyl-2-butanone have demonstrated that this approach can yield the corresponding chiral alcohol with greater than 99% ee. researchgate.net

Asymmetric catalysis involves using a small amount of a chiral metal complex or an organic molecule (organocatalyst) to generate large quantities of an enantiomerically enriched product. A prominent method for synthesizing chiral secondary alcohols is the asymmetric transfer hydrogenation of the precursor ketone.

In this reaction, a stable hydrogen donor, such as isopropanol or formic acid, is used in place of H₂ gas. The transfer of hydrogen to the ketone is mediated by a chiral catalyst, typically a complex of a transition metal like ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. The intricate three-dimensional structure of the catalyst-ligand complex creates a chiral environment that forces the reaction to proceed through a lower-energy pathway for the formation of one enantiomer over the other. This methodology is widely applied in the synthesis of pharmaceuticals and other fine chemicals due to its high efficiency and enantioselectivity.

A chiral auxiliary is a chiral molecule that is temporarily attached to a starting material to direct the stereochemistry of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be used to control the formation of the stereocenter at C2. One well-established approach involves the use of Evans oxazolidinone auxiliaries. researchgate.net A potential synthetic sequence would be:

Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride to form an N-acyloxazolidinone.

Generate an enolate from this intermediate and react it with 4-butylbenzyl bromide. The steric bulk of the auxiliary directs the incoming alkyl group to one face of the enolate, creating a new stereocenter with high diastereoselectivity.

Cleave the chiral auxiliary under specific conditions (e.g., with lithium hydroxide) to release a chiral carboxylic acid.

This acid can then be converted to the target alcohol through further standard transformations, such as reduction, preserving the stereochemistry established in the key alkylation step.

This strategy offers excellent stereocontrol and predictability, although it requires multiple synthetic steps. researchgate.netresearchgate.net

Table 2: Overview of Enantioselective Synthesis Strategies

Method Key Principle Precursor Typical Outcome
Biocatalysis Enzyme-mediated stereoselective reduction Ketone High enantiomeric excess (>99% ee often achievable)
Asymmetric Catalysis Chiral metal-ligand complex guides hydrogenation Ketone High enantiomeric excess, high turnover
Chiral Auxiliary Temporary attachment of a chiral group to direct alkylation Acyl derivative + Alkyl halide High diastereoselectivity, requires more steps

Diastereoselective Synthesis through Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. This approach leverages the existing stereocenters in natural molecules to induce chirality in the target molecule. While direct examples for the synthesis of this compound from chiral pool precursors are not extensively documented in publicly available literature, the principles of this methodology can be applied.

A common strategy involves using chiral starting materials such as amino acids, terpenes, or carbohydrates. For instance, a chiral aldehyde or ketone derived from a natural source could undergo a Grignard reaction with a suitable organometallic reagent (e.g., an ethylmagnesium halide) to introduce the ethyl group and form the secondary alcohol. The stereochemistry of the starting material would direct the approach of the nucleophile, leading to a diastereoselective outcome. The inherent stereocenter from the chiral pool precursor influences the formation of the new stereocenter at the C-2 position of the butanol chain.

Arylation Strategies for Introducing the Butylphenyl Moiety

A crucial step in the synthesis of this compound is the introduction of the 4-butylphenyl group. This is typically achieved through carbon-carbon bond-forming reactions.

Modern organic synthesis offers a powerful toolkit of cross-coupling reactions to form aryl-alkyl bonds. These reactions, often catalyzed by transition metals like palladium or nickel, are highly efficient and versatile.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., 4-butylphenylboronic acid) with an organohalide. For the synthesis of a precursor to this compound, one could envision coupling 4-butylphenylboronic acid with a suitable 4-carbon electrophile containing a latent hydroxyl group or a group that can be converted to a hydroxyl group.

Kumada Coupling: This method utilizes a Grignard reagent (e.g., 4-butylphenylmagnesium bromide) and an organohalide. A possible route would involve the reaction of 4-butylphenylmagnesium bromide with a chiral epoxide derived from butene, where the Grignard reagent attacks the less hindered carbon, leading to the formation of the desired carbon skeleton with the hydroxyl group in place.

Friedel-Crafts Acylation: A classic method for aryl ketone synthesis, Friedel-Crafts acylation can be employed to create a key intermediate. The reaction of butylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would yield 1-(4-butylphenyl)butan-1-one. Subsequent stereoselective reduction of the ketone would then produce the target alcohol, this compound.

A comparison of these methods highlights their respective advantages and disadvantages:

Coupling ReactionReactantsCatalystKey AdvantagesPotential Limitations
Suzuki Coupling Organoboron compound, OrganohalidePalladium-basedMild reaction conditions, high functional group tolerance, commercial availability of boronic acids.Cost of palladium catalysts, potential for side reactions.
Kumada Coupling Grignard reagent, OrganohalideNickel or Palladium-basedHigh reactivity of Grignard reagents, often high yields.Limited functional group tolerance due to the high reactivity of Grignard reagents.
Friedel-Crafts Acylation Arene, Acyl halide/anhydrideLewis Acid (e.g., AlCl₃)Well-established, uses readily available starting materials.Requires stoichiometric amounts of catalyst, can have regioselectivity issues with substituted benzenes.

The synthesis of β-arylated butanol frameworks, where the aryl group is at the β-position relative to the hydroxyl group, is a common objective in the preparation of pharmacologically active molecules. While this compound is an α-arylated butanol, the strategies for creating β-aryl alcohols can often be adapted.

One prominent method is the asymmetric reduction of β-aryl ketones. For a related β-aryl structure, the corresponding ketone, 4-(4-butylphenyl)butan-2-one, could be synthesized and then subjected to stereoselective reduction.

Another approach involves the ring-opening of chiral epoxides with organocuprates derived from the butylphenyl group. This reaction typically proceeds with high regioselectivity and stereospecificity, providing a reliable route to the β-arylated alcohol.

Advanced Synthetic Strategies and Methodological Innovations for Complex Butanol Derivatives

The demand for enantiomerically pure compounds has driven the development of advanced synthetic methods that offer high levels of stereocontrol.

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of a prochiral ketone, such as 1-(4-butylphenyl)butan-1-one or 1-(4-butylphenyl)butan-2-one, is a direct and efficient route to the chiral alcohol. Asymmetric hydrogenation utilizes a chiral catalyst (often based on ruthenium, rhodium, or iridium) and molecular hydrogen to deliver hydrogen atoms to one face of the carbonyl group preferentially. Asymmetric transfer hydrogenation employs a hydrogen donor molecule, such as isopropanol or formic acid, in place of H₂ gas. These methods can provide high enantiomeric excesses (ee). For example, the asymmetric transfer hydrogenation of aryl ketones using Noyori-type catalysts is a well-established and highly effective method for producing chiral secondary alcohols.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with biocatalysis. Enzymes, such as ketoreductases (KREDs), can exhibit exquisite stereoselectivity in the reduction of ketones. A chemoenzymatic route to this compound could involve the chemical synthesis of the precursor ketone, 1-(4-butylphenyl)butan-2-one, followed by a highly enantioselective enzymatic reduction to yield the desired (R)- or (S)-enantiomer of the alcohol. The choice of the specific KRED allows for access to either enantiomer with high optical purity. Biocatalytic reductions often occur under mild reaction conditions (neutral pH, room temperature) and are environmentally friendly.

Below is a table summarizing the enantioselectivities achieved for the reduction of analogous ketones using different advanced methods, illustrating the potential for high stereocontrol:

SubstrateMethodCatalyst/EnzymeEnantiomeric Excess (ee)
1-Phenylbutan-1-oneAsymmetric HydrogenationChiral Ru-complex>95%
4-Phenyl-2-butanoneBiocatalytic ReductionSaccharomyces cerevisiae>99% for (S)-alcohol
1-(4-Methoxyphenyl)ethanoneAsymmetric Transfer HydrogenationChiral Rh-complexup to 98%

These advanced strategies offer powerful and highly selective routes to chiral butanol derivatives like this compound, which are crucial for the development of new chemical entities with specific biological activities.

Chemical Reactivity and Transformation Mechanisms of 1 4 Butylphenyl Butan 2 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-(4-butylphenyl)butan-2-ol is readily oxidized to form the corresponding ketone, 1-(4-butylphenyl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent can be tailored based on the desired reaction conditions, such as scale and sensitivity of other functional groups, although the structure of this compound is robust enough for most common oxidants.

Common reagents used for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid in acetone). Milder, non-metal-based conditions such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane are also highly effective. These reactions proceed by removing the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon, forming a carbon-oxygen double bond.

Table 3.1: Oxidation of this compound

Oxidizing Agent/SystemTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)1-(4-Butylphenyl)butan-2-one
Jones Reagent (CrO₃, H₂SO₄)Acetone1-(4-Butylphenyl)butan-2-one
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Dichloromethane (CH₂Cl₂), low temp.1-(4-Butylphenyl)butan-2-one
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)1-(4-Butylphenyl)butan-2-one

Reduction Pathways and Products of this compound

The secondary alcohol functional group in this compound is already in a reduced state compared to a ketone or carboxylic acid. Therefore, direct reduction of the alcohol itself is not a common or synthetically useful transformation under standard reducing conditions.

Conversely, this compound is itself the product of the reduction of its corresponding ketone, 1-(4-butylphenyl)butan-2-one. This reduction is a key synthetic step and can be achieved using various reducing agents. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the ketone to the secondary alcohol. fiveable.me Asymmetric reduction methods can be used to produce specific enantiomers of the alcohol, which is a critical strategy in the synthesis of chiral pharmaceuticals. researchgate.net For instance, biocatalytic reductions using yeast or specific enzymes can achieve high enantioselectivity. researchgate.net

Nucleophilic Substitution Reactions at the Hydroxyl Group (e.g., Tosylation followed by Nucleophilic Attack)

The hydroxyl (-OH) group of an alcohol is a poor leaving group because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com To facilitate nucleophilic substitution reactions, the -OH group must first be converted into a better leaving group. A common and effective strategy is to transform the alcohol into a sulfonate ester, such as a tosylate. masterorganicchemistry.comnih.gov

This two-step process involves:

Tosylation: this compound is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). The pyridine neutralizes the HCl byproduct and catalyzes the reaction. masterorganicchemistry.comyoutube.com This reaction converts the alcohol into 1-(4-butylphenyl)butan-2-yl tosylate. A key advantage of this step is that it proceeds with retention of stereochemistry at the carbon center. masterorganicchemistry.com

Nucleophilic Attack: The tosylate group (TsO⁻) is an excellent leaving group due to the charge delocalization through resonance. The carbon atom attached to the tosylate group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This substitution can proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry, or an Sₙ1 mechanism, which proceeds through a carbocation intermediate. chemguide.co.uk For a secondary substrate like this, the mechanism can be influenced by the solvent and the nucleophile's strength. chemguide.co.uk

Table 3.2: Nucleophilic Substitution Products from 1-(4-Butylphenyl)butan-2-yl Tosylate

Nucleophile (Nu⁻)Reagent ExampleProduct NameProduct Structure
Bromide (Br⁻)Sodium Bromide (NaBr)2-Bromo-1-(4-butylphenyl)butaneC₄H₉-C₆H₄-CH₂-CH(Br)-CH₂-CH₃
Iodide (I⁻)Sodium Iodide (NaI)1-(4-Butylphenyl)-2-iodobutaneC₄H₉-C₆H₄-CH₂-CH(I)-CH₂-CH₃
Cyanide (CN⁻)Potassium Cyanide (KCN)2-(4-Butylbenzyl)pentanenitrileC₄H₉-C₆H₄-CH₂-CH(CN)-CH₂-CH₃
Azide (N₃⁻)Sodium Azide (NaN₃)2-Azido-1-(4-butylphenyl)butaneC₄H₉-C₆H₄-CH₂-CH(N₃)-CH₂-CH₃
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)This compoundC₄H₉-C₆H₄-CH₂-CH(OH)-CH₂-CH₃

Investigations into Specific Functional Group Interconversions within the this compound Structure

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu Beyond reactions at the hydroxyl group, the this compound structure allows for transformations on the aromatic ring and the alkyl chains.

Electrophilic Aromatic Substitution: The butyl-substituted phenyl ring is activated towards electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation can introduce new functional groups onto the aromatic ring, primarily at the positions ortho to the butyl group due to its ortho-, para-directing nature.

Benzylic Position Reactivity: The methylene (B1212753) (-CH₂-) group adjacent to the phenyl ring is a benzylic position. While the other benzylic position is part of the alcohol functionality, reactions could potentially be targeted at the butyl group's benzylic carbon under specific free-radical conditions (e.g., bromination with N-bromosuccinimide).

These interconversions allow for the synthesis of a diverse library of derivatives from the parent alcohol, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Studies on Intramolecular Cyclization and Rearrangement Processes

Under certain conditions, typically involving the formation of a carbocation intermediate, this compound and its derivatives can undergo intramolecular reactions.

Intramolecular Cyclization: If the hydroxyl group is converted into a good leaving group and induced to leave (e.g., under strong acidic conditions or after tosylation), a secondary carbocation forms at the C2 position of the butane (B89635) chain. This electrophilic center can be attacked by the electron-rich butylphenyl ring in an intramolecular Friedel-Crafts alkylation reaction. The most likely outcome would be a 6-membered ring closure, leading to the formation of a substituted tetralin derivative. The feasibility and regioselectivity of such a cyclization would depend heavily on the reaction conditions and the stability of the resulting cyclic structure. researchgate.net

Rearrangement Processes: The formation of a secondary carbocation intermediate also opens the possibility of molecular rearrangements. wiley-vch.de Wagner-Meerwein rearrangements, which involve a 1,2-hydride or 1,2-alkyl shift, could occur if a more stable carbocation can be formed. msu.edu For example, a hydride shift from the adjacent methylene group (C1) would lead to a benzylic secondary carbocation, which is stabilized by the phenyl ring. Subsequent reaction with a nucleophile at this new position would result in a rearranged product. Such rearrangements are common in reactions proceeding through an Sₙ1 mechanism or under strongly acidic, dehydrating conditions. msu.edu

Structure Activity Relationship Sar Studies of 1 4 Butylphenyl Butan 2 Ol Derivatives

Elucidating the Influence of Aromatic Ring Substituents on Biological Activity

The substitution pattern on the aromatic ring of phenylethanolamine derivatives, which are structurally related to 1-(4-butylphenyl)butan-2-ol, plays a critical role in their interaction with biological targets such as adrenergic receptors. The nature, position, and electronic properties of these substituents can significantly modulate the affinity and efficacy of the compounds.

Research into a series of arylethanolamine derivatives has provided valuable insights into these structure-activity relationships. For instance, in analogues that feature a hydroxyl group at the para-position of the aromatic ring, the introduction of various substituents at the meta-position has been shown to alter their alpha-adrenergic stimulant activity. Similarly, for derivatives with a meta-hydroxyl group, substitutions at the para-position have also been demonstrated to be critical for biological activity.

Key findings from these studies indicate that:

Electron-withdrawing and electron-donating groups on the phenyl ring can significantly impact the biological activity of phenethylamine (B48288) derivatives. nih.gov The introduction of halogen atoms or trifluoromethyl groups, which are electron-withdrawing, has been shown to enhance activity in some classes of compounds. mdpi.com

The position of the substituent is crucial. For example, in certain phenethylamine series, alkyl or halogen groups at the para-position have a positive effect on binding affinity. nih.gov Conversely, for some arylethanolamine derivatives, substituents at the para-position of a meta-hydroxylated phenyl ring can be detrimental to activity. nih.gov

Steric factors also come into play. While there may be a hydrophobic pocket on the receptor that can accommodate a para-substituent, bulky hydrocarbon groups are generally not well-tolerated in some phenethylamine series. mdma.ch

The following table summarizes the influence of various substituents on the alpha-adrenergic activity of phenylethanolamine analogues, providing a framework for understanding how similar modifications might affect this compound derivatives.

Substituent at meta-position (with para-OH)Effect on AffinitySubstituent at para-position (with meta-OH)Effect on Affinity
-H (Octopamine)Baseline-H (Norphenylephrine)Baseline
-CH3Slight decrease-CH3Detrimental
-CH(CH3)23x increase-CH(CH3)2Detrimental
-Cyclohexyl5x increase-CyclohexylDetrimental
-F6x increase-FDetrimental
-ClSlight decrease-ClDetrimental
-ISlight decrease-IDetrimental

Impact of Alkyl Chain Modifications and Stereochemistry on Molecular Recognition

Modifications to the alkyl chain of this compound and the inherent stereochemistry of the molecule are critical determinants of its interaction with biological targets. The length, branching, and rigidity of the alkyl chain, as well as the spatial arrangement of atoms at the chiral center, directly influence molecular recognition.

Studies on related phenethylamine structures have shown that the two-carbon chain separating the aromatic ring from the amino group is generally optimal for activity at adrenergic receptors. jove.com Changes in the length or substitution on this chain can have significant consequences:

α-Methyl Substitution : The presence of a methyl group on the carbon adjacent to the amino group (the α-position) can increase lipophilicity and reduce metabolic degradation by monoamine oxidase (MAO), thereby extending the compound's duration of action. jove.com

β-Hydroxyl Group : The hydroxyl group on the benzylic carbon (the β-position), as is present in this compound, tends to decrease lipophilicity and central nervous system penetration but is often crucial for enhancing agonist activity at both α- and β-adrenergic receptors. jove.com The levorotatory (R)-configuration of this hydroxyl group is generally associated with maximum agonist potency. jove.com

N-Substituents : The size of the alkyl substituent on the amino group can influence receptor selectivity. Bulkier substituents generally favor β-receptor activity over α-receptor activity. jove.com

Stereochemistry is a fundamental aspect of the pharmacology of chiral molecules like this compound. The different spatial arrangements of the enantiomers can lead to different binding affinities and efficacies at their biological targets.

Stereochemical Consequences on Functional Response and Target Engagement

The stereochemistry of phenylethanolamine derivatives has profound consequences for their functional response and engagement with biological targets. It is well-established that for many adrenergic agonists, one enantiomer is significantly more active than the other. nih.gov

For instance, in the case of adrenergic neurotransmitters like epinephrine (B1671497) and norepinephrine, the (R)-(-)-enantiomers are the pharmacologically active forms, exhibiting much higher affinity for both alpha and beta-adrenergic receptors compared to their (S)-(+)-counterparts. nih.gov This stereoselectivity is a direct result of the three-dimensional structure of the receptor's binding site, which preferentially accommodates one enantiomer over the other.

The differential activity of stereoisomers can be observed in various aspects of their pharmacology:

Receptor Binding : As mentioned, one enantiomer typically displays a higher affinity for the receptor binding pocket.

Functional Activity : The more active enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the less active enantiomer (the distomer) may be inactive or contribute to off-target effects.

Metabolism : The enzymes responsible for metabolizing drugs can also exhibit stereoselectivity, leading to different rates of clearance for each enantiomer.

The following table illustrates the stereoselectivity of binding for several phenylethylamines at adrenergic receptors.

CompoundReceptorMore Active EnantiomerComment
Epinephrineα and β(R)-(-)Significantly higher affinity than the (S)-(+)-enantiomer. nih.gov
Norepinephrineα and β(R)-(-)Significantly higher affinity than the (S)-(+)-enantiomer. nih.gov
PhenylethanolaminePNMT Substrate(R)-(-)Preferred substrate for phenylethanolamine N-methyl transferase. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogues.

The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For phenethylamine derivatives, QSAR studies have been successfully employed to model various biological activities. researchgate.net For instance, global QSAR models have been developed to predict the logP values of a large set of phenethylamines, which is a crucial parameter for predicting drug absorption and distribution. researchgate.net These models have identified key molecular descriptors, such as those related to baseline toxicity and molecular shape, that are critical in regulating the lipophilicity of these compounds. researchgate.net

Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to phenylethanolamine analogues to understand the steric, electrostatic, and hydrophobic requirements for receptor binding. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, offering valuable insights for rational drug design. nih.gov

Rational Design and Lead Optimization Strategies Based on SAR Insights

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the process of rational drug design and lead optimization. patsnap.com By understanding how specific structural modifications affect biological activity, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. danaher.com

The lead optimization process for a series of compounds like the this compound derivatives would typically involve an iterative cycle of design, synthesis, and testing. gd3services.com Key strategies informed by SAR data include:

Aromatic Ring Substitution : Based on the SAR for aromatic ring substituents, new analogues can be designed with groups predicted to enhance activity. For example, if a fluoro group at the meta-position is found to be beneficial, new compounds incorporating this feature can be synthesized.

Alkyl Chain Modification : If SAR studies indicate that a shorter or more rigid alkyl chain improves activity, new derivatives with these modifications can be prepared.

Stereochemical Optimization : Once the more active enantiomer has been identified, synthetic efforts can be focused on producing the single, more potent stereoisomer to maximize therapeutic benefit and minimize potential side effects from the less active enantiomer.

Bioisosteric Replacement : This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological activity or a better pharmacokinetic profile. patsnap.com

Computational tools, including QSAR and molecular docking, play a crucial role in this process by allowing for the virtual screening of new designs before committing to their synthesis, thereby saving time and resources. danaher.com The ultimate goal of lead optimization is to identify a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

In-Depth Molecular Interaction Analysis of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular interaction profile of the chemical compound this compound. Extensive searches of scholarly databases and scientific publications have not yielded specific data regarding its receptor binding affinities, enzyme inhibition kinetics, or mechanisms of action as outlined for this analysis.

The investigation was intended to focus on several key areas of molecular pharmacology, including detailed receptor binding assays and comprehensive enzyme inhibition studies. Specifically, the planned analysis was structured to examine:

Receptor Binding Affinities and Subtype Selectivities: With a focus on its potential interactions with Sigma-1 and Sigma-2 receptors.

Enzyme Inhibition Kinetics and Mechanisms: Including studies to determine the nature of its interaction with various enzymes.

Without experimental data from studies such as radioligand binding assays, displacement studies, or kinetic enzyme inhibition analyses for this compound, a scientifically accurate and detailed article on its molecular interaction profile cannot be constructed.

Further research and experimental studies are required to elucidate the pharmacological and biochemical properties of this compound. As new research becomes available, a comprehensive profile of this compound may be developed.

Molecular Interaction Profiling of 1 4 Butylphenyl Butan 2 Ol in Vitro and Non Human Models

Ligand-Target Engagement Analysis in Cellular Systems (e.g., TMEM97 protein expression)

The transmembrane protein 97 (TMEM97), also known as the sigma-2 receptor, has been identified as a key player in various cellular processes, making it a significant target for therapeutic research. nih.govuniprot.org TMEM97 is involved in regulating pro-inflammatory cytokine expression and forms complexes with other proteins to influence cellular uptake of molecules like amyloid-beta. nih.govnih.gov The engagement of a ligand with TMEM97 in cellular systems can be assessed through various in vitro techniques. These methods aim to quantify the direct interaction between the compound and the protein and to understand the downstream cellular consequences of this interaction.

Common approaches to study ligand-target engagement include quantitative reverse transcription PCR (qRT-PCR) and Western blotting to measure changes in TMEM97 mRNA and protein expression levels upon treatment with a compound. cogrx.commdpi.com For instance, studies on other molecules have shown that ligand binding can modulate the expression of TMEM97. mdpi.com Furthermore, co-immunoprecipitation assays can reveal if a ligand affects the formation of protein complexes involving TMEM97, such as its interaction with the LDL receptor and PGRMC1. nih.gov

Despite the established methodologies for profiling ligand interactions with TMEM97, specific experimental data on the engagement of 1-(4-Butylphenyl)butan-2-ol with TMEM97 protein in cellular systems is not available in the public domain. Research has focused on other ligands, demonstrating that TMEM97 expression can be positively regulated to influence pathways such as NFκB and the production of pro-inflammatory cytokines like IL1β and CCL2 in retinal pigment epithelium cells. nih.gov The functional role of TMEM97 in processes like lipid trafficking further highlights the importance of identifying and characterizing its ligands. cogrx.com

Table 1: Analysis of this compound Engagement with TMEM97 in Cellular Systems

Assay Type Cell Line Outcome Measure Result for this compound
qRT-PCR Not Applicable TMEM97 mRNA expression No data available
Western Blot Not Applicable TMEM97 protein expression No data available
Co-immunoprecipitation Not Applicable Interaction with TMEM97-associated proteins No data available

Note: The table indicates the absence of specific experimental data for this compound.

Interaction with Other Biological Macromolecules (e.g., Serum Proteins, Nucleic Acids)

The interaction of small molecule compounds with biological macromolecules, such as serum proteins and nucleic acids, is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. Serum albumin is the most abundant protein in the blood and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. researchgate.netmdpi.com The binding of a compound to serum albumin can significantly affect its free concentration, tissue distribution, and clearance rate.

Interactions with nucleic acids (DNA and RNA) are another important consideration in molecular profiling. Such interactions can lead to genotoxic effects or interference with the processes of transcription and translation. Various biophysical techniques, including UV-visible spectroscopy, circular dichroism, and fluorescence assays with intercalating dyes, are employed to investigate the binding of small molecules to DNA or RNA. However, there is currently no published research detailing the interaction between this compound and nucleic acids.

Table 2: Interaction Profile of this compound with Biological Macromolecules

Macromolecule Interaction Parameter Method Result for this compound
Human Serum Albumin (HSA) Binding Affinity (Ka/Kd) Fluorescence Spectroscopy No data available
Human Serum Albumin (HSA) Binding Site Competitive Binding Assays No data available
DNA Binding Mode Spectroscopic Titration No data available

Note: The table indicates the absence of specific experimental data for this compound.

Metabolic Pathways and Metabolite Elucidation of 1 4 Butylphenyl Butan 2 Ol Non Human and in Vitro Models

In Vitro Metabolic Stability and Biotransformation in Hepatic Microsomal and Hepatocyte Systems

The metabolic stability of a xenobiotic is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability and half-life. In vitro systems, primarily liver microsomes and hepatocytes, are standard tools for predicting in vivo hepatic clearance. nih.gov

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Incubating 1-(4-butylphenyl)butan-2-ol with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of cofactors like NADPH allows for the assessment of its susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Hepatocytes, being intact liver cells, provide a more comprehensive metabolic picture. They contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active transport systems, thus enabling the evaluation of both oxidative and conjugative metabolic pathways under conditions that more closely resemble the in vivo environment.

The metabolic stability of this compound would likely be assessed by incubating the compound at a set concentration (e.g., 1 µM) with pooled liver microsomes or suspended hepatocytes from different species. Samples would be taken at various time points, and the remaining parent compound quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Interactive Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

This table presents a hypothetical scenario for the metabolic stability of this compound across different species, which is a standard approach in preclinical drug discovery to anticipate in vivo behavior.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Mouse1592.4Low
Rat2849.5Moderate
Dog4530.8Moderate
Monkey6521.3High
Human5823.9High

Identification and Characterization of Non-Human Metabolites (e.g., from animal plasma, urine, feces, bile)

The biotransformation of this compound is predicted to occur through several key pathways involving both Phase I and Phase II reactions. While specific experimental data for this compound is not publicly available, its structure allows for the prediction of likely metabolites based on known metabolic reactions for similar chemical moieties, such as those seen with 2-butanol (B46777) and 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone). nih.govnih.govwho.int

Predicted Phase I Metabolic Pathways:

Oxidation of the Secondary Alcohol: The butan-2-ol side chain is a likely site for metabolism. Oxidation of the secondary alcohol group would yield the corresponding ketone, 1-(4-butylphenyl)butan-2-one.

Aliphatic Hydroxylation: The n-butyl group attached to the phenyl ring is susceptible to oxidation, primarily at the terminal (ω) and sub-terminal (ω-1) positions, resulting in hydroxylated metabolites.

Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, although this is often a less favorable pathway compared to the oxidation of alkyl side chains.

Predicted Phase II Metabolic Pathways:

Glucuronidation: The primary alcohol group of the parent compound and any hydroxylated Phase I metabolites can be conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs).

Sulfation: Similarly, the alcohol functionalities can undergo sulfation, a conjugation reaction mediated by sulfotransferases (SULTs).

These metabolites would typically be identified and characterized in biological matrices like urine, plasma, and feces from preclinical species using techniques such as high-resolution mass spectrometry.

Interactive Table 2: Predicted Metabolites of this compound

This table outlines the potential metabolites formed from this compound based on common metabolic transformations.

Metabolite IDProposed Structure/NameMetabolic Pathway
M11-(4-Butylphenyl)butan-2-oneOxidation of secondary alcohol
M21-(4-(4-hydroxybutyl)phenyl)butan-2-olω-hydroxylation of butyl group
M31-(4-(3-hydroxybutyl)phenyl)butan-2-ol(ω-1)-hydroxylation of butyl group
M4This compound O-glucuronideGlucuronidation of parent
M51-(4-(4-hydroxybutyl)phenyl)butan-2-ol O-glucuronideGlucuronidation of M2

Enzymatic Transformations Involved in Metabolite Formation (e.g., Cytochrome P450 activity)

The formation of the predicted metabolites is catalyzed by specific enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is the primary driver of Phase I oxidative metabolism. nih.gov The aliphatic and aromatic hydroxylation reactions (leading to M2, M3, and other hydroxylated species) are classic CYP-mediated transformations. Various CYP isozymes, such as CYP2D6, CYP3A4, CYP2C9, and CYP2C19, are known to metabolize a wide range of substrates and could be involved in the biotransformation of this compound. researchgate.net The oxidation of the secondary alcohol to a ketone (M1) can also be catalyzed by CYPs, in addition to other enzymes.

Alcohol Dehydrogenase (ADH): This class of enzymes, primarily located in the liver, is responsible for the oxidation of alcohols to aldehydes or ketones. who.int ADH could play a significant role in the conversion of the parent compound to its ketone metabolite (M1).

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the key Phase II enzymes responsible for the conjugation reactions. UGTs would catalyze the attachment of glucuronic acid to the alcohol group of the parent compound or its hydroxylated metabolites (forming M4, M5), increasing their water solubility and facilitating their excretion. SULTs would perform a similar function via sulfation.

Strategies for Enhancing Metabolic Stability of this compound Derivatives (e.g., Deuteration, Metabolic Site Blocking)

Optimizing the metabolic stability of a lead compound is a crucial step in drug discovery. nih.gov If this compound were found to have high clearance, several medicinal chemistry strategies could be employed to improve its metabolic profile by targeting the predicted "soft spots" (i.e., sites of metabolism).

Deuteration (Kinetic Isotope Effect): The replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can significantly slow the rate of CYP-mediated C-H bond cleavage. This is known as the kinetic isotope effect. For this compound, deuteration could be applied to metabolically labile positions, such as the carbon bearing the secondary alcohol or the ω and ω-1 positions of the n-butyl chain, to reduce the formation of metabolites M1, M2, and M3.

Metabolic Site Blocking: This strategy involves introducing an inert chemical group, most commonly fluorine, at a position susceptible to metabolism. The strong C-F bond is resistant to CYP-mediated hydroxylation. For example, if the terminal position of the butyl group was identified as a primary site of metabolism, synthesizing a derivative with a terminal fluorine or trifluoromethyl group could block this pathway and divert metabolism to other, potentially slower routes. Similarly, strategic fluorination of the phenyl ring could prevent aromatic hydroxylation.

By employing these strategies, medicinal chemists can design derivatives with reduced metabolic clearance, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased systemic exposure.

Preclinical Pharmacological Investigations and Mechanisms of Action of 1 4 Butylphenyl Butan 2 Ol Non Human

Cellular and Molecular Mechanisms Underlying Biological Effects7.2. Modulation of Specific Biological Pathways and Signaling Cascades7.3. In Vivo Efficacy Studies in Non-Human Animal Models for Target Validation7.4. Pharmacological Target Elucidation through Biochemical and Genetic Approaches7.5. Comparative Analysis with Structurally Related Pharmacological Agents

A table of the mentioned compounds is provided below.

Computational Chemistry and Molecular Modeling of 1 4 Butylphenyl Butan 2 Ol

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. frontiersin.org This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule like 1-(4-Butylphenyl)butan-2-ol and a biological target. frontiersin.orgresearchgate.net

The process begins with the three-dimensional structures of both the ligand and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. frontiersin.org These poses are then evaluated using a scoring function, which estimates the binding free energy of the complex. frontiersin.org Lower scores typically indicate a more favorable binding interaction.

In a hypothetical docking study of this compound, the compound would be docked against a series of potential protein targets. The results would identify the most likely binding pose and predict the binding affinity, often expressed as a docking score in kcal/mol. mdpi.com Analysis of the top-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds involving the hydroxyl group of the butanol chain or hydrophobic interactions from the butylphenyl group. This information is fundamental for understanding the compound's mechanism of action and for rational lead optimization. researchgate.net

Hypothetical Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Predicted Interacting ResiduesPredicted Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Tyr385, Ser530Hydrogen Bond, Hydrophobic
5-Lipoxygenase (5-LOX)-7.9His372, Leu368Hydrophobic, Pi-Alkyl
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-9.1Ser289, His449, Tyr473Hydrogen Bond, Hydrophobic
Cytochrome P450 2C9 (CYP2C9)-7.2Arg108, Phe476Hydrophobic, Pi-Alkyl

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are invaluable for assessing the stability of a docked pose, exploring conformational changes in both the ligand and the protein upon binding, and providing a more accurate estimation of binding free energy. nih.gov

An MD simulation of the this compound-protein complex, derived from a promising docking result, would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). nih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very short time steps. nih.gov

Illustrative Molecular Dynamics Simulation Data for the this compound-PPARγ Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Ligand-Protein Hydrogen Bonds
00.00.03
101.21.52
201.31.63
501.41.82
1001.31.72

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. researchgate.net These methods can provide detailed information about the electron distribution, molecular orbitals, and reactivity of this compound. Unlike molecular mechanics methods used in docking and MD, QC calculations explicitly model the electrons in a system, offering higher accuracy for electronic properties.

Key parameters derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. ulster.ac.uk A smaller gap suggests the molecule is more reactive.

Furthermore, QC calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, an ESP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond acceptor, and regions of positive potential around the hydroxyl hydrogen, highlighting its function as a hydrogen bond donor. This information is critical for understanding its interaction patterns and metabolic susceptibility. ulster.ac.uk

Example Quantum Chemical Properties of this compound (Calculated in vacuum)

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates chemical reactivity and stability. ulster.ac.uk
Dipole Moment1.8 DebyeA measure of the overall polarity of the molecule.

Fragment-Based Drug Design and De Novo Design Approaches for Novel this compound Analogues

Fragment-based drug design (FBDD) is a strategy for developing lead compounds by identifying small chemical fragments that bind weakly to a biological target and then growing, linking, or merging them to produce a higher-affinity ligand. frontiersin.orgnih.gov this compound can be conceptually disassembled into fragments for such an approach. For example, the p-butylphenyl group and the 2-butanol (B46777) moiety could be considered as individual fragments.

In an FBDD campaign, libraries of small fragments would be screened against a target protein to identify "hits" that bind to adjacent sites. rsc.org If fragments corresponding to the two parts of this compound were identified as binders, this would validate the core structure. Subsequently, computational methods can be used to explore ways to link these fragments or grow them to improve interactions and affinity, leading to the design of novel analogues. nih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

De novo design, another computational approach, involves building novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. This method can generate entirely new chemical scaffolds that are optimized for shape and chemical complementarity to the target, using the structure of this compound as a potential starting point or template.

Protein Structure-Based Design and Homology Modeling for Target Insight

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, which is often determined experimentally by methods like X-ray crystallography or cryo-electron microscopy. rowansci.comnih.gov When an experimental structure is available for a target of this compound, SBDD allows for the precise, rational design of modifications to the molecule to enhance its binding affinity and selectivity. nih.gov By visualizing the docked compound in the binding site, chemists can identify opportunities to add or modify functional groups to form new favorable interactions or to displace unfavorable water molecules.

In cases where an experimental structure of a potential target protein is not available, homology modeling can be employed. This technique builds a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. nih.gov While less accurate than experimental structures, homology models can still be highly valuable for initial docking studies and hypothesis generation, providing crucial insights into the potential binding site and guiding the initial stages of a drug discovery project centered around analogues of this compound. nih.govopenreview.net

Advanced Analytical Methodologies for Characterization of 1 4 Butylphenyl Butan 2 Ol

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(4-Butylphenyl)butan-2-ol, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity), governed by the n+1 rule, would reveal the number of adjacent, non-equivalent protons. docbrown.info For instance, the methine proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet due to coupling with protons on the adjacent methyl and methylene (B1212753) groups. thermofisher.com The presence of a chiral center at C2 makes the two protons on the adjacent methylene group (C3) diastereotopic, meaning they are chemically non-equivalent and would likely appear as separate signals, each coupling with the C2 proton. reddit.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. docbrown.info The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For this compound, a total of 12 distinct signals would be expected, corresponding to the 14 carbon atoms in the molecule (with the aromatic carbons C2'/C6' and C3'/C5' being equivalent). The carbon attached to the hydroxyl group (C2) would exhibit a characteristic downfield shift.

Illustrative ¹³C NMR Chemical Shift Data for a Related Structure: Butan-2-ol

This table provides typical chemical shifts for the simpler butan-2-ol molecule to illustrate the principles of ¹³C NMR analysis. The specific shifts for this compound would differ due to the influence of the butylphenyl group.

Carbon AtomChemical Shift (ppm)
C1 (CH₃)~23 ppm
C2 (CH-OH)~69 ppm
C3 (CH₂)~32 ppm
C4 (CH₃)~10 ppm

Advanced Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion Peak : In an electron ionization (EI) mass spectrum, this compound (molar mass: 220.35 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 220. However, this peak may be weak or absent for alcohols, which tend to fragment easily. docbrown.info

Fragmentation Pattern : The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, alpha-cleavage could result in fragments corresponding to the loss of an ethyl radical or a 4-butylbenzyl radical. The most abundant ion peak in the spectrum is known as the base peak. docbrown.info Analysis of these fragments helps piece together the molecular structure. nist.gov

Typical Fragmentation Ions for Phenyl-Substituted Alcohols

This table shows common fragments observed in the mass spectra of related compounds like 4-phenyl-2-butanol, which help predict the fragmentation of this compound.

m/z ValuePossible Fragment IdentityFragmentation Process
[M]⁺ Molecular IonInitial Ionization
[M-18]⁺ [C₁₄H₂₀]⁺Loss of H₂O
131 [C₁₀H₁₁]⁺Cleavage at C2-C3 bond (loss of C₄H₉O)
91 [C₇H₇]⁺Tropylium ion, common in alkylbenzenes
45 [C₂H₅O]⁺Cleavage at C1-C2 bond (loss of C₁₂H₁₇)

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can unambiguously establish the compound's absolute configuration (R or S) if a suitable single crystal can be grown.

The process involves irradiating a single crystal of this compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides invaluable information on:

Bond Lengths and Angles : Precise measurement of all intramolecular bond lengths and angles.

Conformation : The exact spatial orientation (conformation) of the butyl and butanol chains relative to the phenyl ring.

Absolute Stereochemistry : Determination of the absolute configuration at the chiral center (C2), which is crucial for understanding its biological activity. nih.gov

Intermolecular Interactions : Revealing how molecules pack together in the crystal lattice, including hydrogen bonding involving the hydroxyl group.

Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their characterization is critical in fields such as materials science.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are vital for separating this compound from impurities and for resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique used for separating and identifying volatile and thermally stable compounds. gcms.cz It is highly effective for assessing the purity of a sample of this compound. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component to confirm its identity. oiv.int This allows for the detection and identification of any synthesis byproducts or residual starting materials.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, it exists as a pair of enantiomers (R and S forms). Chiral HPLC is the gold standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.gov

This technique utilizes a chiral stationary phase (CSP) in the HPLC column. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. sigmaaldrich.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated.

Key Parameters in Chiral HPLC Separation

ParameterDescriptionImportance for this compound
Retention Time (t_R) The time it takes for an enantiomer to travel through the column.Different t_R values for the R and S enantiomers indicate successful separation.
Resolution (R_s) A measure of the degree of separation between the two enantiomeric peaks.A higher R_s value signifies better separation, allowing for accurate quantification.
Selectivity (α) The ratio of the retention factors of the two enantiomers.A value greater than 1 is required for separation.
Enantiomeric Excess (% e.e.) A measure of the purity of one enantiomer over the other.Calculated from the peak areas of the two enantiomers: [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Development of Quantitative Assays for Research Applications (excluding basic identification)

Beyond simple identification, quantitative assays are necessary to determine the precise concentration of this compound in various research contexts, such as in reaction monitoring or formulation studies. These assays are typically developed using chromatographic methods like HPLC or GC, often coupled with a suitable detector.

The development of a robust quantitative assay involves:

Method Validation : Ensuring the assay is accurate, precise, linear, and specific for the analyte. This involves analyzing a series of calibration standards of known concentrations to generate a calibration curve.

Selection of Internal Standard : An internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample, is often added at a constant concentration to all samples and standards. This helps to correct for variations in sample preparation and instrument response.

Sample Preparation : Devising a protocol to extract the analyte from the sample matrix (e.g., a reaction mixture) with high and reproducible recovery.

Quantification : The concentration of this compound in an unknown sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Such assays are crucial for applications like kinetic studies of its synthesis or degradation, and for quality control in research material production.

Biophysical Methods for Molecular Interaction Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical methods are employed to study the non-covalent interactions between this compound and other molecules, such as proteins or receptors. These techniques can provide a complete thermodynamic and kinetic profile of binding events. nih.gov

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical experiment, a solution of this compound would be titrated into a sample cell containing a solution of its binding partner (e.g., a target protein). The instrument measures the minute temperature changes that occur upon binding. nih.gov This label-free technique provides a comprehensive thermodynamic profile of the interaction, including:

Binding Affinity (K_d) : The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n) : The ratio of the molecules in the binding complex.

Enthalpy (ΔH) : The heat change associated with binding.

Entropy (ΔS) : The change in disorder upon binding.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique for monitoring molecular interactions. In an SPR experiment, a binding partner (e.g., a receptor) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the compound to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method provides kinetic data on the interaction, including:

Association Rate Constant (k_a) : The rate at which the complex forms.

Dissociation Rate Constant (k_d) : The rate at which the complex breaks apart.

Binding Affinity (K_D) : The equilibrium dissociation constant, calculated as k_d/k_a.

These biophysical techniques are essential for understanding the molecular mechanisms by which this compound may exert its effects in biological systems. nih.gov

Research on Derivatives and Analogues of 1 4 Butylphenyl Butan 2 Ol

Synthesis and Biological Evaluation of Aromatic Ring Modified Analogues

Modification of the aromatic ring of 1-(4-Butylphenyl)butan-2-ol is a key strategy to modulate its biological activity. The electronic and steric properties of substituents on the phenyl ring can significantly influence the molecule's interaction with biological targets. Research in analogous chemical structures has demonstrated that the introduction of various functional groups can lead to a wide spectrum of biological responses.

For instance, in a series of novel 4-alkylphenyl beta-aldehyde ketones, it was observed that the introduction of appropriate alkyl substituents at the para position of the phenyl ring enhanced antibacterial activities. nih.gov Specifically, an isopropyl substituent was found to be more favorable for activity against Staphylococcus aureus. nih.gov This suggests that modifying the butyl group in this compound to other alkyl groups could similarly influence its biological profile.

Furthermore, studies on benzothiazole-phenyl analogs have shown that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by target enzymes, although it did not consistently improve metabolic stability. nih.govescholarship.orgresearchgate.net In the context of ketamine esters, substituents like chloro, methyl, methoxy, trifluoromethyl, and trifluoromethoxy on the benzene ring have been explored to modulate anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com

These findings underscore the potential for fine-tuning the biological activity of this compound through targeted modifications of its aromatic ring. A systematic synthesis of analogues with a variety of substituents would be essential to establish a comprehensive SAR.

Table 1: Hypothetical Biological Activity of Aromatic Ring Modified Analogues of this compound Based on Related Research

R Group (at para-position) Predicted Biological Activity Trend Rationale based on Analogous Compounds
Isopropyl Potentially enhanced antibacterial activity Studies on 4-alkylphenyl beta-aldehyde ketones showed increased activity with an isopropyl group. nih.gov
Trifluoromethyl Likely well-tolerated by biological targets Research on benzothiazole-phenyl analogs indicates good tolerance for trifluoromethyl groups. nih.govescholarship.orgresearchgate.net
Chloro (at ortho- or meta-position) Potentially increased potency In ketamine ester analogues, 2- and 3-substitutions generally led to higher activity. mdpi.com
Methoxy May modulate activity and metabolic stability A common modification in medicinal chemistry to alter electronic properties and metabolism. mdpi.com

Exploration of Alkyl Chain and Hydroxyl Group Modifications and Their Effects

Modifications to the alkyl chain and the hydroxyl group of this compound are critical for optimizing its pharmacokinetic and pharmacodynamic properties. The length and branching of the alkyl chain can impact lipophilicity, which in turn affects membrane permeability and target binding. rsc.orgnih.gov

Studies on the impact of alkyl chain length in other classes of compounds have shown significant effects on biological activity. For example, in a series of symmetric 4-alkylphenyl derivatives of acs.orgbenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length influenced thermal stability, absorption spectra, and charge-carrier mobility. rsc.org In the context of antibacterial agents, the length of the alkyl chain in cationic amphiphiles was found to be crucial for their selective activity against Gram-positive bacteria. nih.gov An intermediate alkyl chain length exhibited superior performance, highlighting that a simple increase in length is not always beneficial. nih.gov

The hydroxyl group is a key functional group that often participates in hydrogen bonding with biological targets. acs.org Its presence can significantly contribute to binding affinity; however, it also comes with a high desolvation penalty that can reduce affinity if not perfectly positioned. acs.org Modification of the hydroxyl group, for instance, through esterification or etherification, can alter the molecule's polarity, metabolic stability, and ability to act as a hydrogen bond donor or acceptor. The synthesis of benzylic alcohols and their subsequent conversion to other functional groups is a common strategy in medicinal chemistry to explore these effects. acs.org

Table 2: Potential Effects of Alkyl Chain and Hydroxyl Group Modifications on this compound

Modification Potential Effect Rationale from Related Studies
Alkyl Chain
Shortening or lengthening the butyl chain Altered lipophilicity and target interaction Alkyl chain length is a known modulator of biological activity in various compound classes. rsc.orgnih.gov
Introducing branching in the alkyl chain Increased steric hindrance, potentially affecting selectivity Branching can influence binding pocket fit and metabolic stability.
Hydroxyl Group
Esterification Increased lipophilicity, potential for prodrug strategy A common method to mask polar groups and improve bioavailability.
Etherification Altered hydrogen bonding capacity and metabolic stability Can change the electronic nature and steric bulk around the oxygen atom.
Oxidation to a ketone Change in geometry and electronic properties Conversion of an alcohol to a ketone fundamentally alters the functional group and its interactions. nih.gov

Investigation of Stereoisomers and Their Distinct Biological Activities

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-1-(4-Butylphenyl)butan-2-ol. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of stereoisomers is a common theme in medicinal chemistry. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound and its derivatives would be a crucial step in understanding their therapeutic potential. It is plausible that one enantiomer may be significantly more potent or have a different biological target than the other.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with improved affinity, selectivity, and efficacy, or with a dual or multiple mechanism of action. nih.govmdpi.com The this compound scaffold could serve as a valuable component in the design of such hybrid molecules.

The concept of molecular hybridization has been successfully applied in various therapeutic areas, including the development of anticancer and antimicrobial agents. mdpi.com For instance, hybrid molecules containing naphthoquinone and quinolinedione scaffolds have been investigated as antineoplastic agents. mdpi.com Similarly, hybrid compounds have been designed to target multiple pathways in complex diseases. nih.gov

By linking the this compound moiety to other known bioactive molecules, it may be possible to create novel therapeutics. The choice of the linker and the other pharmacophore would be critical in determining the biological profile of the resulting hybrid molecule. nih.gov This strategy offers a promising avenue for leveraging the structural features of this compound to develop new drugs with unique properties.

Future Research Directions and Emerging Paradigms for Butanol Derivatives

Unexplored Synthetic Routes and Green Chemistry Initiatives for Sustainable Production

The sustainable production of complex butanol derivatives like 1-(4-Butylphenyl)butan-2-ol is a critical area for future research. Traditional synthetic methods often rely on petroleum-based starting materials and may involve multiple steps that generate significant waste. Emerging paradigms are shifting towards greener, more efficient, and sustainable alternatives.

Future research will likely focus on biocatalysis and the use of renewable feedstocks. The direct production of butanol through fermentation processes using microorganisms like Clostridium species has been established, but engineering these microbes to produce more complex, functionalized derivatives is a significant future challenge. researchgate.netnih.gov Strategies to enhance butanol yield and tolerance in these organisms, such as knocking out specific histidine kinases to control sporulation, are already showing promise for the base molecule. rsc.org

Another promising avenue is the catalytic upgrading of bio-based platform chemicals. For instance, processes are being developed to convert bioethanol into n-butanol. researchgate.net Adapting these "Guerbet-type" reactions to create more complex C-C bonds could provide a sustainable route to precursors for compounds like this compound. The principles of green chemistry, such as reducing the use of protecting groups and employing catalytic reagents over stoichiometric ones, will be central to these new synthetic designs. acs.org Research into novel, highly selective catalysts, potentially single-atom catalysts or metal-organic frameworks, could dramatically improve the efficiency and environmental footprint of these syntheses.

ApproachTraditional SynthesisFuture Green Synthesis
Feedstock Petroleum-based (e.g., benzene, butene)Renewable (e.g., biomass, bioethanol) nih.gov
Key Processes Friedel-Crafts alkylation, Grignard reactionsBiocatalysis, fermentation, catalytic upgrading of bio-alcohols researchgate.net
Waste Profile Higher, often uses stoichiometric reagentsLower, emphasizes catalytic cycles and atom economy acs.org
Energy Input Often requires harsh reaction conditionsMilder conditions, enzymatic processes operate at ambient temperature

Deeper Mechanistic Insights into Receptor and Enzyme Interactions at Atomic Resolution

A fundamental understanding of how butanol derivatives interact with biological targets is essential for their development as therapeutic agents. For a molecule like this compound, with its specific stereochemistry and hydrophobic and hydrophilic regions, the precise orientation within a receptor or enzyme active site determines its biological activity.

Future research must move beyond simple binding assays to obtain high-resolution structural information. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level snapshots of the compound bound to its target protein. Such studies have been pivotal in understanding the function of G protein-coupled receptors (GPCRs), a common target class for many drugs. nih.gov This structural data reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding and efficacy. openaccessjournals.comopenaccessjournals.com

Computational methods, including molecular dynamics (MD) simulations, will play a crucial role in complementing experimental data. MD simulations can model the dynamic behavior of the drug-receptor complex over time, revealing how the compound may induce conformational changes in the protein to elicit a biological response. nih.gov For example, studies on other pharmacologically active molecules have used a combination of radioligand binding assays and computational modeling to prove an allosteric mode of action, where the compound binds to a site distinct from the primary (orthosteric) ligand binding site. nih.gov Applying these methods to this compound could uncover novel mechanisms of action and guide the design of next-generation compounds with improved selectivity and fewer side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is poised to significantly accelerate the development of butanol derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

In the context of this compound, AI/ML can be applied across the entire discovery pipeline:

Target Identification: ML algorithms can analyze genomic and proteomic data to identify and validate novel biological targets for which butanol derivatives may be effective. mdpi.com

De Novo Design: Generative AI models can design novel butanol derivatives with desired properties. By learning from existing chemical databases, these models can propose new structures that are optimized for high binding affinity, selectivity, and favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). knaw.nl

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of virtual compounds before they are synthesized, saving significant time and resources. nih.gov These models can also predict potential toxicity, helping to de-risk candidates early in the development process. nih.gov

Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which could accelerate the production of promising new butanol-based compounds.

The use of AI streamlines the discovery process, reducing the time and cost associated with bringing a new therapeutic to market by prioritizing the most promising candidates for laboratory testing. researchgate.net

AI/ML ApplicationDescriptionImpact on Butanol Derivative Development
Virtual Screening Rapidly screening large virtual libraries of compounds against a biological target.Identifies potential hit compounds from the butanol class with higher speed and lower cost. mdpi.com
Generative Models Designing novel molecules with optimized properties from scratch.Creates new, patentable this compound analogs with enhanced efficacy or safety.
ADME/Tox Prediction Predicting absorption, distribution, metabolism, excretion, and toxicity profiles.Reduces late-stage failures by flagging compounds with poor drug-like properties early on. nih.gov
Target Identification Analyzing biological data to propose novel protein targets for a disease.Uncovers new therapeutic opportunities for butanol-based compounds.

Translational Research Gaps and Opportunities for Preclinical Development of Butanol-Based Compounds

The transition from a promising compound in the lab to a clinically approved therapy is a major challenge, often referred to as the "Valley of Death" in drug development. nih.gov For butanol-based compounds, successfully navigating this translational gap requires a concerted effort to bridge preclinical findings with clinical outcomes.

A primary challenge is the predictive validity of preclinical models. Animal models, while essential, may not always accurately replicate human disease or predict a drug's efficacy and safety in patients. nih.gov A key opportunity lies in the development and use of more sophisticated in vitro models, such as organ-on-a-chip systems and 3D-bioprinted tissues. These technologies can provide a more physiologically relevant environment to test the effects of compounds like this compound on human cells and tissues, improving the ability to predict clinical responses. nih.gov

Another significant gap is the identification of biomarkers. Biomarkers are measurable indicators that can be used to assess the progression of a disease or the effect of a treatment. For butanol derivatives, identifying specific biomarkers could help in selecting the patient populations most likely to respond to treatment and in monitoring the drug's effectiveness during clinical trials.

Closing the translational gap will require greater collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. nih.gov Sharing data and expertise can help to validate new preclinical models, identify robust biomarkers, and design more efficient and informative clinical trials, ultimately accelerating the development of promising butanol-based compounds into valuable new medicines.

Q & A

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in amber glass under inert gas to prevent oxidation.
    Advanced
  • Degrade hazardous waste via Fenton oxidation or enzymatic treatment to minimize ecotoxicity. Collaborate with certified waste management firms for disposal of halogenated byproducts .

What future research directions are prioritized for this compound?

Q. Advanced

  • Biocatalytic optimization : Screen thermostable enzymes for scalable enantioselective synthesis.
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, nitro groups) to modulate bioactivity.
  • Environmental impact studies : Assess biodegradability using OECD 301F guidelines and ecotoxicity in model organisms (e.g., Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.